1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a carboxylic acid and an enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of a suitable pyridine derivative with an enyl group precursor under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, which provide high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The enyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted pyridine derivatives .
Scientific Research Applications
1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
- 1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- 1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-5-carboxylic acid
- 1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-6-carboxylic acid
Uniqueness: 1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-but-3-enyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-2-3-6-11-7-4-5-8(9(11)12)10(13)14/h2,4-5,7H,1,3,6H2,(H,13,14) |
InChI Key |
QZAIKUZMYHHROX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1C=CC=C(C1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.